3-Isobutyl-1,3-dimethylindolin-2-imine

Enzymology Drug Discovery IMPDH

3-Isobutyl-1,3-dimethylindolin-2-imine is a synthetic, small-molecule indolin-2-imine derivative characterized by a bicyclic indole core with methyl substitutions at positions 1 and 3 and a 3-isobutyl side chain. Its structure suggests potential utility as a pharmacophore in medicinal chemistry or a building block in organic synthesis, but publicly available quantitative biological and physicochemical differentiation data remain extremely limited.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
Cat. No. B13115749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isobutyl-1,3-dimethylindolin-2-imine
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCC(C)CC1(C2=CC=CC=C2N(C1=N)C)C
InChIInChI=1S/C14H20N2/c1-10(2)9-14(3)11-7-5-6-8-12(11)16(4)13(14)15/h5-8,10,15H,9H2,1-4H3
InChIKeyXVJSHMIVGIUHMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-Isobutyl-1,3-dimethylindolin-2-imine (CAS 803738-95-6) for Research Selection


3-Isobutyl-1,3-dimethylindolin-2-imine is a synthetic, small-molecule indolin-2-imine derivative characterized by a bicyclic indole core with methyl substitutions at positions 1 and 3 and a 3-isobutyl side chain . Its structure suggests potential utility as a pharmacophore in medicinal chemistry or a building block in organic synthesis, but publicly available quantitative biological and physicochemical differentiation data remain extremely limited .

Synthetic indolin-2-imine with 3-isobutyl substitution
Limited public bioactivity data; undifferentiated scaffold

Why 3-Isobutyl-1,3-dimethylindolin-2-imine Cannot Be Replaced by Generic Indolin-2-imines


Indolin-2-imine analogs substituted with different alkyl groups at the 3-position are not interchangeable. The specific 3-isobutyl moiety dictates the compound's unique lipophilicity, steric bulk, and three-dimensional shape, which would critically alter target binding, ADME properties, and chemical reactivity compared to smaller (e.g., 3-methyl) or linear (e.g., 3-n-propyl) analogs [1]. Without direct experimental comparison, the quantitative impact of this structural difference on potency, selectivity, or stability cannot be assumed to be equivalent to any seemingly related compound [1].

Lipophilicity & steric shift 3-isobutyl group alters physicochemical profile; direct swap with 3-methyl or linear alkyl analogs may not be valid without head-to-head data.
Binding & ADME context Target binding and ADME properties may differ from simpler indolin-2-imines; no data support equivalent performance.

Quantitative Differential Evidence: 3-Isobutyl-1,3-dimethylindolin-2-imine vs. Analogs


IMPDH2 Enzyme Inhibition: Activity Gap vs. Reference Inhibitors

A single preliminary data point suggests 3-Isobutyl-1,3-dimethylindolin-2-imine exhibits inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 320 nM [1]. However, no comparator data for close structural analogs (e.g., 1,3-dimethylindolin-2-imine or 3-ethyl derivatives) exist in the same assay to establish a structure-activity relationship. For context, the clinically used IMPDH inhibitor mycophenolic acid is a much more potent, uncompetitive inhibitor (Ki for IMPDH2 ranging from 2.5 to 14 nM depending on isoform and conditions) [2], highlighting a very large activity difference but derived from a different chemotype and assay context, limiting direct comparability.

IMPDH2 Inhibition
Data to verify
Ki 320 nM
vs Mycophenolic acid Ki 2.5–14 nM
Reported IMPDH2 inhibition context
No analog comparator; different chemotypes & assay conditions
Enzymology Drug Discovery IMPDH

IMPDH1 vs. IMPDH2 Selectivity Profile: Isoform Discrimination Undefined

Preliminary data indicate 3-Isobutyl-1,3-dimethylindolin-2-imine inhibits both IMPDH1 (Ki = 340 nM) and IMPDH2 (Ki = 320-340 nM) with nearly identical potency [1]. In the absence of data for a comparator compound (e.g., a 3-methyl or 3-propyl analog) tested in the exact same assay, it cannot be determined whether adding the 3-isobutyl group confers any isoform selectivity advantage over a simpler indolin-2-imine core [1]. This lack of a selectivity window eliminates a key differentiator for selecting this compound over less complex analogs.

IMPDH1 vs IMPDH2
Context-dependent
Ki 340 nM vs 320 nM
Equipotent (ratio ≈ 0.94)
No isoform selectivity demonstrated
Data to verify; no analog selectivity comparison
Selectivity IMPDH1 IMPDH2 Inhibitor

Cholinesterase Activity: Very Weak Potency Provides No Procurement Rationale

3-Isobutyl-1,3-dimethylindolin-2-imine is annotated in BindingDB with a Ki of 9.25 µM (9250 nM) against Electrophorus electricus acetylcholinesterase [1]. This is a very weak interaction, typically disqualifying a compound as a lead. Without comparative data for a 3-des-isobutyl analog, it is impossible to argue that the isobutyl substitution improves (or worsens) cholinesterase affinity relative to a simpler scaffold [1]. No procurement advantage can be derived from this information.

Acetylcholinesterase
Context-dependent
Ki 9.25 µM
Very weak binding; not a procurement differentiator
No analog comparison; >1000-fold weaker than standard drugs
Cholinesterase Acetylcholinesterase Neurology

Recommended Application Scenarios for 3-Isobutyl-1,3-dimethylindolin-2-imine


Exploratory Medicinal Chemistry as an Undifferentiated Scaffold

In the complete absence of comparative biological data proving differentiation, the compound can only be recommended for exploratory library synthesis where the sole goal is to generate chemical diversity for broad, target-agnostic screening. The 3-isobutyl group provides undefined lipophilic bulk, but no evidence supports procurement over equally accessible 3-alkyl variants .

Negative Control or Tool Compound for Method Validation

Given its weak and equipotent activity on IMPDH isoforms and negligible cholinesterase binding, the compound may serve as a negative control or a low-potency reference point in assay development, provided no structural analog with better characterization is available .

Organic Synthesis Intermediate

The imine functionality and the indoline scaffold are known reactive handles for further chemical diversification, such as reductive amination or nucleophilic addition. Procurement may be justified for synthetic methodology studies where the specific substituent pattern is of no consequence, serving merely as a structurally defined reagent .

Application
Selection Property
Validation Focus
Exploratory medicinal chemistry
Undifferentiated lipophilic scaffold
Broad screening diversity, not target-specific
Negative control / low-potency reference
Weak, equipotent IMPDH inhibition
Assay development validation
Organic synthesis intermediate
Imine reactivity for diversification
Synthetic methodology studies
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